7,8-Dimethoxyquinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

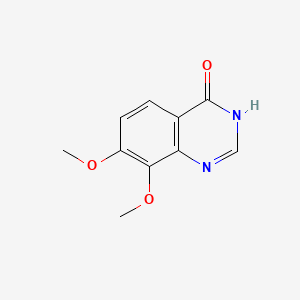

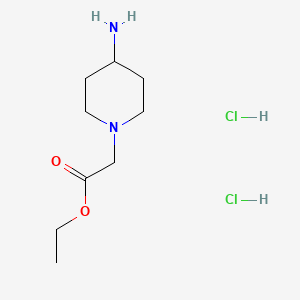

7,8-Dimethoxyquinazolin-4(3H)-one is a molecule that has been studied for its potential use as an inhibitor . It has been found to bind to the human PDE1B protein, which is a hydrolase . The molecule contains a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 2 ethers (aromatic) .

Molecular Structure Analysis

The molecular structure of 7,8-Dimethoxyquinazolin-4(3H)-one includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . It also contains two methoxy groups attached to the 7 and 8 positions of the quinazoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dimethoxyquinazolin-4(3H)-one include its molecular structure, which consists of a quinazoline core with two methoxy groups attached at the 7 and 8 positions . It also has a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 2 ethers (aromatic) .科学的研究の応用

Neuroprotective Properties : 7,8-Dimethoxyquinazolin-4(3H)-one derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and cerebral ischemia due to their cerebroprotective properties (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).

Antihypertensive Activity : Derivatives of this compound have demonstrated efficacy in reducing blood pressure in hypertensive rats, indicating potential use in treating hypertension (Sekiya et al., 1983).

Pharmacological Synthesis : It has been used as a key intermediate in synthesizing drugs like Prazosin, Bunazosin, and Doxazosin, indicating its importance in drug manufacturing (Patil et al., 2008).

Anticonvulsant Agents : Certain derivatives have been evaluated for their anticonvulsant activity, showing potential in epilepsy treatment (Das, Banerjee, & Shrivastava, 2014).

Cancer Therapy : Some derivatives of 7,8-Dimethoxyquinazolin-4(3H)-one have shown potential in cancer treatment by inhibiting tyrosine kinase activity in the epidermal growth factor receptor, indicating a role in targeted cancer therapies (Bridges et al., 1996).

Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for their antimicrobial efficacy against various bacteria and fungi, suggesting potential in developing new antimicrobial agents (Kassab et al., 2016).

Antiamoebic Activity : Research indicates that certain derivatives effectively combat infections caused by Acanthamoeba castellanii, a pathogen responsible for serious infections (Shahbaz et al., 2020).

Synthesis of Novel Compounds : Research has focused on synthesizing new derivatives with unique structures and potential biological activities, indicating a broad scope of application in drug discovery (Bremner & Winzenberg, 1986).

作用機序

Target of Action

The primary target of 7,8-Dimethoxyquinazolin-4(3H)-one is the human PDE1B (Phosphodiesterase 1B) . PDE1B is a member of the phosphodiesterase family of proteins that play a crucial role in regulating intracellular levels of cyclic nucleotides and thereby modulating the cell’s response to signals such as hormones and neurotransmitters .

Mode of Action

7,8-Dimethoxyquinazolin-4(3H)-one acts as an inhibitor of PDE1B . It binds to the active site of the enzyme, preventing it from breaking down cyclic nucleotides. This inhibition leads to an increase in the intracellular levels of these cyclic nucleotides, amplifying the cell’s response to certain signals .

Biochemical Pathways

The inhibition of PDE1B affects the cyclic nucleotide signaling pathway . Cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), are key second messengers in many biological processes, including inflammation, smooth muscle relaxation, and neuronal signaling. By inhibiting PDE1B, 7,8-Dimethoxyquinazolin-4(3H)-one can modulate these processes .

Pharmacokinetics

The compound’s ability to inhibit pde1b suggests that it can penetrate cells and interact with its target

Result of Action

The inhibition of PDE1B by 7,8-Dimethoxyquinazolin-4(3H)-one leads to an increase in intracellular levels of cyclic nucleotides. This can amplify the cell’s response to signals that rely on these second messengers, potentially modulating biological processes such as inflammation, smooth muscle relaxation, and neuronal signaling .

将来の方向性

The future directions for research on 7,8-Dimethoxyquinazolin-4(3H)-one could involve further exploration of its potential as an inhibitor, particularly in relation to the human PDE1B protein . Additional studies could also investigate its synthesis, chemical reactions, and physical and chemical properties.

特性

IUPAC Name |

7,8-dimethoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGGZHOUUBJDQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NC=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677504 |

Source

|

| Record name | 7,8-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19178-11-1 |

Source

|

| Record name | 7,8-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)

![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)